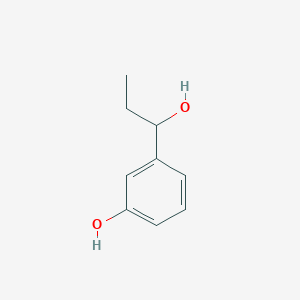

3-(1-Hydroxypropyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-Hydroxypropyl)phenol is a type of phenol derivative. Phenols are a class of chemical compounds consisting of a hydroxyl functional group (-OH) attached to an aromatic hydrocarbon group . The molecular weight of 3-(1-Hydroxypropyl)phenol is 152.19 .

Synthesis Analysis

Phenols can be synthesized through various methods. One common synthesis involves the ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . Another synthesis method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement .Molecular Structure Analysis

The molecular structure of 3-(1-Hydroxypropyl)phenol consists of a phenol group and a propyl group. The phenol group is an aromatic ring with a hydroxyl group attached, and the propyl group is a three-carbon alkyl chain with a hydroxyl group at the end .Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The exact physical and chemical properties of 3-(1-Hydroxypropyl)phenol were not found in the search results.Scientific Research Applications

Thermo-Sensitive Gel Synthesis Using Phenolated Lignin : In one study, a novel lignin-based thermo-sensitive gel was developed using phenolated alkali lignin. This gel, synthesized through thermal polymerization, exhibited improved mechanical properties and a more regular interior morphology compared to gels based on non-phenolated lignin. This research demonstrated the potential of 3-(1-Hydroxypropyl)phenol derivatives in developing advanced materials with specific thermal and mechanical properties

.

Sustainable Production of Benzene from Lignin : Another application involves the sustainable production of benzene from lignin. Lignin-mimetic phenylpropanol structures, similar to 3-(1-Hydroxypropyl)phenol, are utilized in studies focusing on the transformation of certain chemical bonds to produce benzene. This process is part of a broader effort to create environmentally friendly and sustainable methods for producing essential chemicals like benzene from renewable resources like lignin

.

Adsorptive Removal of Contaminants : Research has also explored the use of derivatives of 3-(1-Hydroxypropyl)phenol in the adsorptive removal of environmental contaminants. Hydrogels based on materials like hydroxypropyl cellulose, sometimes incorporating graphene oxide, have been investigated for their potential to remove various contaminants from water. This area of research is crucial for developing new methods for water purification and environmental remediation

.

Mechanism of Action

Safety and Hazards

Future Directions

While specific future directions for 3-(1-Hydroxypropyl)phenol were not found in the search results, phenolic compounds in general are gaining interest in various fields due to their diverse bioactivity. They are being studied for their potential applications in the treatment of various diseases and disorders .

properties

IUPAC Name |

3-(1-hydroxypropyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEWBWNQZUJOIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Hydroxypropyl)phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2574417.png)

![2-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2574421.png)

![Methyl 3-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylpropanoate](/img/structure/B2574433.png)

![4-benzoyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2574434.png)

![4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2574435.png)